1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol
Overview
Description
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol (1-MAP) is a synthetic compound with a variety of biological and pharmacological activities. It is a member of the azetidine family and has been studied for its potential to treat a variety of diseases. 1-MAP has been found to have anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties, as well as other therapeutic applications.
Scientific Research Applications
Myeloperoxidase Inhibition
This compound has been discovered as a potent mechanism-based inhibitor of Myeloperoxidase (MPO), a leukocyte-derived redox enzyme linked to oxidative stress and damage in many inflammatory states . It has significant selectivity over the closely related thyroid peroxidase .
Cardiovascular Disease Research
The compound has been used in research related to cardiovascular diseases. It has been suggested that MPO deficiency in humans is associated with a lower incidence of cardiovascular disease .
Vasomotor Dysfunction Research
The compound inhibited MPO in human plasma and blocked MPO-dependent vasomotor dysfunction ex vivo in rat aortic rings .
Oral Bioavailability Research
The compound showed high oral bioavailability, which is an important factor in drug development .
In Vivo Activity Research
The compound inhibited MPO activity in vivo in a mouse model of peritonitis .
Chronic Inflammatory Disease Research
The compound could effectively be administered as a food admixture, making it an important tool for assessing the relative importance of MPO in preclinical models of chronic inflammatory disease .
Mechanism of Action
Target of Action
A structurally similar compound, 3-(6-aminopyridin-3-yl)-n-methyl-n-[(1-methyl-1h-indol-2-yl)methyl]acrylamide, targets the enoyl-[acyl-carrier-protein] reductase [nadh] fabi in escherichia coli .
Biochemical Pathways
coli .
Pharmacokinetics
The structurally similar compound, 3-(6-aminopyridin-3-yl)-n-methyl-n-[(1-methyl-1h-indol-2-yl)methyl]acrylamide, has unspecified absorption, distribution, metabolism, and elimination properties .
Result of Action
Based on the target of the related compound, it may have antibacterial effects by inhibiting a key enzyme in bacterial fatty acid synthesis .
properties
IUPAC Name |
1-(6-aminopyridin-3-yl)-3-methylazetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-9(13)5-12(6-9)7-2-3-8(10)11-4-7/h2-4,13H,5-6H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRBJKAFGFOQJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2=CN=C(C=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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